Cas no 34498-11-8 (2-Pentyne, 1-iodo-)

2-Pentyne, 1-iodo- is an organic compound featuring a terminal alkyne group substituted with an iodine atom at the first carbon position. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for cross-coupling reactions such as Sonogashira or Heck couplings. The iodine substituent enhances reactivity, facilitating selective functionalization in complex molecular frameworks. Its well-defined reactivity profile and stability under controlled conditions make it suitable for applications in pharmaceutical synthesis, materials science, and agrochemical research. The compound is typically handled under inert atmospheres to prevent degradation, ensuring consistent performance in precision reactions. Its utility lies in its ability to introduce alkyne moieties into target molecules efficiently.
2-Pentyne, 1-iodo- structure
2-Pentyne, 1-iodo- structure
商品名:2-Pentyne, 1-iodo-
CAS番号:34498-11-8
MF:C5H7I
メガワット:194.01308
CID:1464546
PubChem ID:11106226

2-Pentyne, 1-iodo- 化学的及び物理的性質

名前と識別子

    • 2-Pentyne, 1-iodo-
    • 1-iodopent-2-yne
    • EN300-7574023
    • BIXFMRXHWVNDBA-UHFFFAOYSA-N
    • 1-Iodo-2-pentyne
    • SCHEMBL5560558
    • G55615
    • 34498-11-8
    • DTXSID30455382
    • インチ: InChI=1S/C5H7I/c1-2-3-4-5-6/h2,5H2,1H3
    • InChIKey: BIXFMRXHWVNDBA-UHFFFAOYSA-N
    • ほほえんだ: CCC#CCI

計算された属性

  • せいみつぶんしりょう: 193.95881
  • どういたいしつりょう: 193.95925g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 72.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • PSA: 0

2-Pentyne, 1-iodo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7574023-0.25g
1-iodopent-2-yne
34498-11-8 95.0%
0.25g
$252.0 2025-02-24
1PlusChem
1P01GAC4-5g
2-Pentyne, 1-iodo-
34498-11-8 95%
5g
$2157.00 2024-05-05
Aaron
AR01GAKG-2.5g
2-Pentyne, 1-iodo-
34498-11-8 95%
2.5g
$1603.00 2025-02-14
1PlusChem
1P01GAC4-50mg
2-Pentyne, 1-iodo-
34498-11-8 95%
50mg
$202.00 2024-05-05
1PlusChem
1P01GAC4-100mg
2-Pentyne, 1-iodo-
34498-11-8 95%
100mg
$272.00 2024-05-05
1PlusChem
1P01GAC4-500mg
2-Pentyne, 1-iodo-
34498-11-8 95%
500mg
$627.00 2024-05-05
1PlusChem
1P01GAC4-2.5g
2-Pentyne, 1-iodo-
34498-11-8 95%
2.5g
$1480.00 2024-05-05
Enamine
EN300-7574023-0.5g
1-iodopent-2-yne
34498-11-8 95.0%
0.5g
$457.0 2025-02-24
Enamine
EN300-7574023-5.0g
1-iodopent-2-yne
34498-11-8 95.0%
5.0g
$1695.0 2025-02-24
Enamine
EN300-7574023-1.0g
1-iodopent-2-yne
34498-11-8 95.0%
1.0g
$584.0 2025-02-24

2-Pentyne, 1-iodo- 関連文献

2-Pentyne, 1-iodo-に関する追加情報

Chemical Profile of 2-Pentyne, 1-iodo- (CAS No: 34498-11-8)

2-Pentyne, 1-iodo- (CAS No: 34498-11-8) is a specialized organohalogen compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique structure featuring a terminal alkyne group and an iodine substituent, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular formula, C₅H₇I, underscores its role as a building block for various chemical transformations, making it invaluable in both academic and industrial settings.

The structure of 2-Pentyne, 1-iodo- consists of a five-carbon chain terminated by a triple bond at the second carbon, with an iodine atom attached to the first carbon. This configuration imparts distinct reactivity patterns, allowing for diverse functionalization strategies. The presence of the alkyne moiety enables participation in reactions such as metal-catalyzed coupling and cycloadditions, while the iodine substituent facilitates cross-coupling reactions like Suzuki or Stille couplings. These attributes make 2-Pentyne, 1-iodo- a preferred choice for chemists seeking to construct complex organic frameworks.

In recent years, the applications of 2-Pentyne, 1-iodo- have expanded into several cutting-edge areas within chemical biology and medicinal chemistry. One notable application lies in the synthesis of pharmaceutical intermediates. The compound’s ability to undergo selective transformations allows for the efficient construction of heterocyclic scaffolds, which are prevalent in many bioactive molecules. For instance, researchers have leveraged 2-Pentyne, 1-iodo- to develop novel analogs of antiviral and anticancer agents. The precise control over regiochemistry provided by this intermediate has enabled the creation of structurally diverse libraries with enhanced biological activity.

Another emerging field where 2-Pentyne, 1-iodo- has shown promise is in materials science. Specifically, its incorporation into polymer precursors has led to the development of novel functional materials with tailored properties. The alkyne group can participate in polymerization reactions via photoredox or organometallic catalysis, resulting in polymers with unique electronic and mechanical characteristics. These materials are being explored for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The iodine substituent further enhances material properties by enabling post-polymerization modifications through cross-coupling reactions.

The synthesis of 2-Pentyne, 1-iodo- itself is an area of active research. Traditional methods often involve the halogenation of propynyl derivatives followed by purification steps. However, recent advances have introduced more efficient and sustainable routes. For example, transition-metal-catalyzed iodination of terminal alkynes has been optimized to achieve higher yields and selectivity under milder conditions. These improvements not only streamline the production process but also align with green chemistry principles by reducing waste and energy consumption.

In academic research, 2-Pentyne, 1-iodo- has been utilized as a key substrate for studying reaction mechanisms and developing new catalytic systems. Its unique reactivity profile allows chemists to probe fundamental processes such as oxidative addition and transmetalation. By understanding these mechanisms at a molecular level, researchers can design more efficient catalysts for industrial applications. Additionally, computational studies have complemented experimental work by predicting reaction outcomes and providing insights into stereochemical control during transformations involving 2-Pentyne, 1-iodo-.

The pharmaceutical industry has also embraced 2-Pentyne, 1-iodo- as a tool for drug discovery programs. Its role in constructing complex drug molecules has been particularly valuable in developing kinase inhibitors and other targeted therapies. The ability to introduce diverse functional groups while maintaining biological activity has led to several promising candidates entering clinical trials. Furthermore, the compound’s compatibility with modern synthetic methodologies ensures its continued relevance in drug development pipelines.

Looking ahead, the future prospects for 2-Pentyne, 1-iodo- (CAS No: 34498-11-8) appear bright as new methodologies and applications continue to emerge. Innovations in catalysis and synthetic chemistry will likely expand its utility further into uncharted areas of chemistry and biology. As research progresses, it is expected that 2-Pentyne, 1-iodo- will remain a cornerstone intermediate for both academic investigations and industrial processes.

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